molecular formula C24H30N2O2 B261459 N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide

Cat. No. B261459
M. Wt: 378.5 g/mol
InChI Key: IGGHFPHWVNUNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 426.6 g/mol.

Mechanism of Action

The mechanism of action of N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide 1 in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide 1. One area of interest is in the development of more efficient synthesis methods to increase yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to investigate its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide 1 involves the reaction between 1,4-cyclohexanedione and 2-phenylethylamine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by an acetylation reaction to form the final product. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide has anticancer properties, specifically against breast cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. This makes it a potential candidate for cancer therapy.

properties

Product Name

N,N'-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-N,4-N-bis(2-phenylethyl)cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,25,27)(H,26,28)

InChI Key

IGGHFPHWVNUNQC-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

C1CC(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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